REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]2[C:8](=[O:15])[C:9]([C:12]([OH:14])=O)=[CH:10][N:11]=[C:6]2[CH:5]=[CH:4][CH:3]=1.[CH2:16]([N:18](CC)CC)C.ClC(OC)=O.C[NH-]>C(Cl)(Cl)Cl>[CH3:16][NH:18][C:12]([C:9]1[C:8](=[O:15])[N:7]2[C:2]([CH3:1])=[CH:3][CH:4]=[CH:5][C:6]2=[N:11][CH:10]=1)=[O:14]
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Name
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|
Quantity
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16.32 g
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Type
|
reactant
|
Smiles
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CC1=CC=CC=2N1C(C(=CN2)C(=O)O)=O
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Name
|
|
Quantity
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12.4 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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480 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
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ice-salt
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Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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|
Name
|
|
Quantity
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6.5 mL
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Type
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reactant
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Smiles
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ClC(=O)OC
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Name
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|
Quantity
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40 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
methylamide
|
Quantity
|
2.5 g
|
Type
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reactant
|
Smiles
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C[NH-]
|
Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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is cooled below -10° C.
|
Type
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ADDITION
|
Details
|
are dropped at -20° C. during 10 minutes
|
Duration
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10 min
|
Type
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STIRRING
|
Details
|
After stirring for 5 minutes
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Duration
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5 min
|
Type
|
ADDITION
|
Details
|
is added dropwise to the reaction mixture at -18° C. during 30 minutes
|
Duration
|
30 min
|
Type
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STIRRING
|
Details
|
After stirring below -10° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to stand in the refrigerator overnight
|
Duration
|
8 (± 8) h
|
Type
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WASH
|
Details
|
Next day the reaction mixture is washed 3 times with 140 ml of 5% sodium hydrogen carbonate solution each and then with 140 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
STIRRING
|
Details
|
The residue is stirred with 150 ml of 10% hydrochloric acid at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
ADDITION
|
Details
|
by adding 20% sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with 100 ml of chloroform each
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase is dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
After recrystallization of the residue from ethanol, 3.2 g (45.5%) of the name lemon-yellow product
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Type
|
CUSTOM
|
Details
|
are obtained
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Name
|
|
Type
|
|
Smiles
|
CNC(=O)C1=CN=C2N(C1=O)C(=CC=C2)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |